2-Amino-4-methoxybenzothiazole
Overview
Description
2-Amino-4-methoxybenzothiazole is a heterocyclic compound with the molecular formula C8H8N2OS. It is characterized by a benzothiazole ring substituted with an amino group at the second position and a methoxy group at the fourth position. This compound is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
It’s known that 2-aminobenzothiazole scaffolds, to which this compound belongs, are versatile and synthetically accessible, making them fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
Mode of Action
2-Amino-4-methoxybenzothiazole is known to undergo a condensation reaction with 4-acetamidobenzaldehyde, affording tridentate Schiff bases . It also reacts with 2,4,6-trichloro 1,3,5-triazine to give 2-(4-methoxybenzothiazol-2’-ylamino)-4-(phenylthioureido)-6-(substitutedthioureido)-1,3,5-triazines . These reactions suggest that the compound can interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that 2-aminobenzothiazole derivatives have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given its ability to form schiff bases and triazines , it can be inferred that the compound may induce structural and functional changes in its targets, potentially leading to a variety of biological effects.
Action Environment
It’s worth noting that the compound is insoluble in water , which could influence its distribution and efficacy in aqueous biological environments.
Biochemical Analysis
Biochemical Properties
2-Amino-4-methoxybenzothiazole has been found to participate in condensation reactions with 4-acetamidobenzaldehyde, affording tridentate Schiff bases . It also reacts with 2,4,6-trichloro 1,3,5-triazine to give 2-(4-methoxybenzothiazol-2’-ylamino)-4-(phenylthioureido)-6-(substitutedthioureido)-1,3,5-triazines
Cellular Effects
Given its biochemical properties, it is likely to influence cell function by interacting with various cellular proteins and enzymes
Molecular Mechanism
It is known to participate in condensation reactions and form complex structures with other molecules . These reactions may lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-methoxybenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-4-methoxybenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-bromobenzothiazole
Comparison: Compared to its analogs, 2-amino-4-methoxybenzothiazole is unique due to the presence of the methoxy group at the fourth position, which influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCRAVYUWNFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024484 | |
Record name | 2-Amino-4-methoxybenzothiazole | |
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Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992) | |
Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
5464-79-9 | |
Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methoxy-2-benzothiazolamine | |
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Record name | 4-Methoxy-2-aminobenzothiazole | |
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Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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Record name | 2-Amino-4-methoxybenzothiazole | |
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Record name | 4-methoxybenzothiazol-2-ylamine | |
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Record name | 4-METHOXY-2-AMINOBENZOTHIAZOLE | |
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Melting Point |
307 to 311 °F (NTP, 1992) | |
Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-methoxybenzothiazole valuable in coordination chemistry?
A: this compound is a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This is attributed to the presence of both nitrogen and oxygen donor atoms within its structure. For instance, studies have demonstrated its ability to form mononuclear complexes with Cobalt(II), Nickel(II), Copper(II), and Palladium(II) chloride salts. [] The ligand coordinates to these metals through its oxygen and nitrogen atoms, resulting in complexes with potential applications in various fields, including catalysis and antimicrobial agents. []
Q2: How does the structure of this compound contribute to its antimicrobial activity?
A: While the exact mechanism of action of this compound and its metal complexes against bacteria is not fully elucidated in the provided research, it's suggested that the azomethine linkage (-N=CH-) plays a crucial role. [] This linkage is a common feature in compounds exhibiting biological activity, potentially due to its ability to interact with bacterial enzymes or DNA. Additionally, the formation of metal complexes can enhance the antimicrobial activity of the ligand. This is potentially due to the metal ions' ability to interact with bacterial cell walls or interfere with essential metabolic processes. []
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A: Research suggests that this compound derivatives, particularly those incorporating the azomethine linkage, hold promise in medicinal chemistry. [] Specifically, these compounds have demonstrated potential as antibacterial agents against common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Further research is crucial to explore their full potential and develop them into effective therapeutic agents. This includes investigating their mechanism of action, structure-activity relationships, and in vivo efficacy.
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